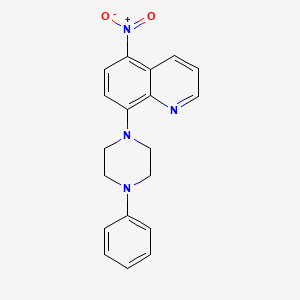

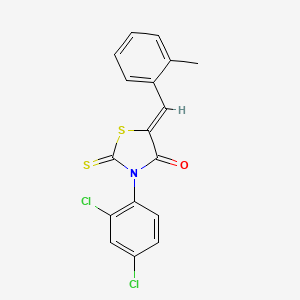

![molecular formula C22H28N2O3 B4932809 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)

1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine, also known as D3P, is a chemical compound that belongs to the class of piperidines. It has been the subject of scientific research due to its potential therapeutic applications.

Wirkmechanismus

1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine acts as a selective agonist for the dopamine D3 receptor, which is expressed in the mesolimbic and mesocortical dopamine pathways. It has been found to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing. 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine also enhances the activity of the prefrontal cortex, which is involved in executive function and decision-making.

Biochemical and Physiological Effects:

1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine has been shown to have several biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced depressive-like behavior in animal models. It has also been found to have a neuroprotective effect in Parkinson's disease models, potentially through its ability to increase dopamine release and protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific and targeted research. However, one limitation is that the effects of 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine may vary depending on the species and strain of animal used, as well as the dose and administration method.

Zukünftige Richtungen

Future research on 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine could focus on its potential therapeutic applications in various neurological and psychiatric disorders. It could also investigate the underlying mechanisms of its neuroprotective and cognitive-enhancing effects. Additionally, further studies could explore the effects of 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine in human subjects, including its safety and efficacy as a potential treatment option.

Conclusion:

In conclusion, 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine is a chemical compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves its selective agonism of the dopamine D3 receptor, which has implications for motor function, cognition, and mood. Further research on 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine could shed light on its potential as a treatment option for neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine involves the reaction of 3,4-dimethoxyphenylacetonitrile with phenylmagnesium bromide, followed by the addition of piperidine. The resulting product is then subjected to acylation with propanoyl chloride to yield 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine. This method has been optimized to yield high purity 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine in large quantities.

Wissenschaftliche Forschungsanwendungen

1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression. It has been found to act as a dopamine D3 receptor agonist, which is involved in the regulation of motor function, cognition, and mood. 1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine has also been shown to have a modulatory effect on the mesolimbic dopamine system, which is implicated in reward processing and addiction.

Eigenschaften

IUPAC Name |

1-(3-anilinopiperidin-1-yl)-3-(3,4-dimethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20-12-10-17(15-21(20)27-2)11-13-22(25)24-14-6-9-19(16-24)23-18-7-4-3-5-8-18/h3-5,7-8,10,12,15,19,23H,6,9,11,13-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNYKGFWUHFCQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)N2CCCC(C2)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5-{4-[(4-bromobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4932726.png)

![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)

![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)

![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)

![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)